1-(4-(Trifluoromethyl)benzyl)-3-(isoquinolin-5-yl)urea is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. [, ] TRPV1, a member of the transient receptor potential (TRP) superfamily, is a non-selective cation channel primarily found on nociceptive neurons. [] This compound is a valuable tool for studying the role of TRPV1 in various physiological and pathological processes, particularly pain sensation. [, ]
This compound can be classified as an organic compound, specifically a substituted urea. Its structure includes a trifluoromethyl group, which is known to enhance biological activity, and an isoquinoline moiety, which contributes to its potential pharmacological properties.
The synthesis of 1-(4-(Trifluoromethyl)benzyl)-3-(isoquinolin-5-yl)urea typically involves several steps:
In industrial settings, similar synthetic routes are employed but scaled up for efficiency. Techniques such as continuous flow synthesis and automated monitoring may be used to optimize yield and minimize environmental impact .
The molecular structure of 1-(4-(Trifluoromethyl)benzyl)-3-(isoquinolin-5-yl)urea features several key components:
The InChI key for this compound is DKQJYWYDCNOSGF-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure .
1-(4-(Trifluoromethyl)benzyl)-3-(isoquinolin-5-yl)urea can undergo various chemical reactions:
The mechanism of action for 1-(4-(Trifluoromethyl)benzyl)-3-(isoquinolin-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors within biological systems. The compound may act as an inhibitor or activator of these targets, leading to alterations in cellular pathways. For instance, it might bind to an enzyme's active site, modifying its activity and influencing metabolic processes .
The physical properties of 1-(4-(Trifluoromethyl)benzyl)-3-(isoquinolin-5-yl)urea include:
Infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are typically employed to characterize this compound:
1-(4-(Trifluoromethyl)benzyl)-3-(isoquinolin-5-yl)urea has potential applications in various scientific fields:
The core structure of 1-(4-(trifluoromethyl)benzyl)-3-(isoquinolin-5-yl)urea (also designated as A-425619) emerged from systematic optimization of 5-aminoisoquinoline urea leads. Early TRPV1 antagonists exhibited unfavorable pharmacokinetics and hyperthermia side effects due to indiscriminate channel blockade. To address this, researchers incorporated a p-trifluoromethylbenzyl group linked via a urea bridge to the isoquinoline nucleus. This design preserves key hydrogen-bonding capabilities: the urea carbonyl acts as a hydrogen bond acceptor, while the N–H groups serve as donors, facilitating interactions with TRPV1 channel residues like Tyr511 and Ser512. The benzyl spacer optimizes distance between aromatic systems, enabling optimal positioning within the hydrophobic binding pocket [1] [2].
Table 1: Key Urea Scaffold Interactions with TRPV1
Structural Element | Interaction Type | Biological Target | Functional Role |
---|---|---|---|
Urea carbonyl | Hydrogen bond acceptor | TRPV1 Tyr511 | Anchoring to binding site |
Urea N–H groups | Hydrogen bond donors | TRPV1 Ser512 | Stabilization of antagonist pose |
p-Trifluoromethylbenzyl | Hydrophobic/Electrostatic | TRPV1 hydrophobic pocket | Enhanced binding affinity |
Isoquinolin-5-yl | π-Stacking | TRPV1 His404 | Orientation and selectivity |
The trifluoromethyl (–CF₃) group at the para-position of the benzyl moiety serves as a strategic bioisosteric replacement for bulkier alkyl groups (e.g., tert-butyl). This substitution enhances multiple pharmacological properties:
Synthesis of the target compound proceeds via a convergent route with critical catalytic steps:
Step 1: Isoquinoline FunctionalizationCommercially available isoquinoline undergoes electrophilic nitration at the 5-position using HNO₃/H₂SO₄, followed by Pd/C-catalyzed hydrogenation (10 atm H₂, EtOH, 25°C) to yield 5-aminoisoquinoline. Catalytic hydrogenation achieves >95% yield with minimal over-reduction byproducts [1] [4].
Step 2: Urea Coupling5-Aminoisoquinoline reacts with 4-(trifluoromethyl)benzyl isocyanate in anhydrous acetonitrile at 25°C. Solvent choice is critical: acetonitrile enhances electrophilicity of the isocyanate carbon versus protic solvents (e.g., MeOH) that promote side reactions. Yields exceed 85% after recrystallization from ethyl acetate/hexane [4] [6].
Table 2: Synthetic Method Comparison for Urea Formation
Method | Catalyst/Solvent | Yield (%) | Purity (%) | Advantages |
---|---|---|---|---|
Isocyanate coupling | None / CH₃CN | 85–92 | >99 | No catalyst, high regioselectivity |
Carbonyldiimidazole (CDI) | Imidazole / THF | 75–80 | 95 | Mild conditions |
Phosgene derivatives | Triethylamine / DCM | 70–78 | 90 | Scalable but hazardous reagents |
Although the target compound is achiral (due to symmetric urea linkage), analogous TRPV1 antagonists with chiral centers show stereospecific activity. For example, R-enantiomers of chromane-containing isoquinoline ureas exhibit 50-fold higher TRPV1 affinity than S-counterparts. Molecular dynamics reveal the R-configuration optimally orients the benzyl group into a subpocket lined by Leu547 and Ile573. In contrast, the target compound’s benzyl rotation is constrained by the para-trifluoromethyl group, which restricts conformational flexibility and precludes enantiomer formation [1] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7